![molecular formula C8H8BrClS B14004219 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene CAS No. 3983-75-3](/img/structure/B14004219.png)
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl sulfanyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modification of biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromoethyl)sulfanyl]benzene
- (2-Bromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 1-(1-Bromoethyl)-2-(bromomethyl)benzene
Uniqueness
1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene is unique due to the presence of both a bromoethyl sulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3983-75-3 |
|---|---|
Molecular Formula |
C8H8BrClS |
Molecular Weight |
251.57 g/mol |
IUPAC Name |
1-(2-bromoethylsulfanyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H8BrClS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI Key |
NOPMMFXIKJQQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




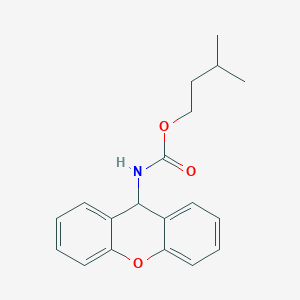

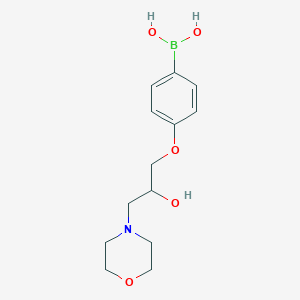
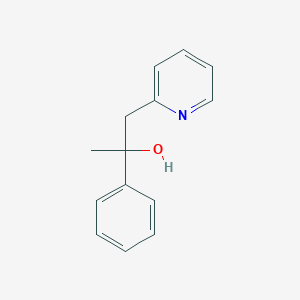
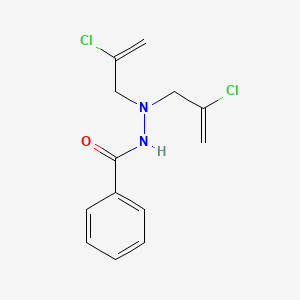
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)

![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
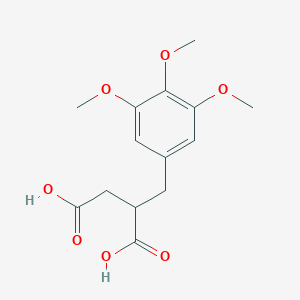
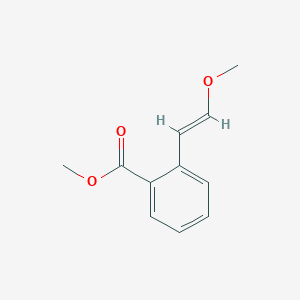
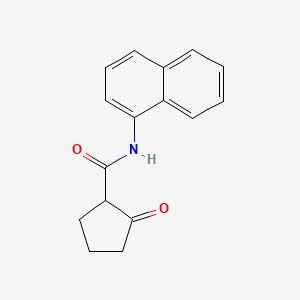
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
